molecular formula C18H21N3O3 B2941123 Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate CAS No. 2411334-81-9

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate

货号 B2941123
CAS 编号: 2411334-81-9
分子量: 327.384
InChI 键: RTFVADHTAARTSN-ZHACJKMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate, also known as MEK162, is a small molecule inhibitor of MEK1 and MEK2, which are important kinases in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer. MEK inhibitors, including MEK162, have shown promise as targeted therapies for various types of cancer.

作用机制

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate inhibits the activity of MEK1 and MEK2, which are downstream effectors of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and is involved in cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate blocks the activation of ERK1/2, which are downstream targets of MEK1/2. This leads to inhibition of tumor cell growth and survival.
Biochemical and Physiological Effects:
Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of ERK1/2, which are involved in cell proliferation and survival. Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate also induces apoptosis (programmed cell death) in cancer cells, and inhibits angiogenesis (the formation of new blood vessels that tumors need to grow and spread).

实验室实验的优点和局限性

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has several advantages for use in lab experiments. It is a specific inhibitor of MEK1 and MEK2, which allows for precise targeting of the MAPK/ERK signaling pathway. Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate is also a small molecule, which makes it easy to synthesize and administer in vitro and in vivo. However, Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate also has some limitations. It may not be effective in all types of cancer, and its efficacy may vary depending on the genetic background of the tumor. Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate may also have off-target effects, which could limit its usefulness in certain experiments.

未来方向

There are several future directions for research on Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate. One area of interest is the identification of biomarkers that can predict response to MEK inhibitors in different types of cancer. This could help to identify patients who are most likely to benefit from treatment with Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate. Another area of interest is the development of combination therapies that can enhance the efficacy of MEK inhibitors. This could involve combining Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate with other targeted therapies or with immunotherapies. Finally, there is a need for further research on the long-term effects of MEK inhibition, particularly in terms of potential resistance mechanisms and toxicity.

合成方法

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate can be synthesized using a multistep process involving several chemical reactions. The starting materials are commercially available and include 4-bromo-2-fluoroaniline, 1-ethyl-3-methyl-4-formylpyrazole, and methyl acrylate. The synthesis involves the formation of several intermediate compounds, which are then combined to form the final product.

科学研究应用

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has been extensively studied in preclinical and clinical settings as a potential treatment for various types of cancer. It has shown efficacy in inhibiting tumor growth and improving survival in animal models of melanoma, colorectal cancer, and other cancers. Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has also been evaluated in clinical trials for melanoma, lung cancer, and other solid tumors, and has shown promising results in some patients.

属性

IUPAC Name

methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20-12-15(14(2)19-20)13-21(16-8-6-5-7-9-16)17(22)10-11-18(23)24-3/h5-12H,4,13H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVADHTAARTSN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C2=CC=CC=C2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)CN(C2=CC=CC=C2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。